molecular formula C13H13N5O2 B4140826 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine

6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine

Cat. No. B4140826
M. Wt: 271.27 g/mol
InChI Key: OCCYJZSHTZUFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine, also known as DNQX, is a synthetic compound that is widely used in scientific research for its ability to block ionotropic glutamate receptors. DNQX has been shown to have significant effects on the central nervous system, making it an important tool for studying the mechanisms of neurological disorders and diseases.

Mechanism of Action

6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It blocks the binding of glutamate to these receptors, thereby preventing the influx of calcium ions into the postsynaptic neuron. This ultimately leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine in laboratory experiments is its ability to selectively block the AMPA receptor subtype, allowing for more precise investigation of the role of glutamate receptors in various neurological processes. However, one limitation of using this compound is its potential to interact with other receptors and ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of more selective AMPA receptor antagonists that can be used to investigate the specific roles of different AMPA receptor subtypes in neurological processes. Additionally, research is needed to investigate the potential therapeutic applications of this compound and other glutamate receptor antagonists in the treatment of neurological disorders and diseases. Finally, further investigation is needed to better understand the potential interactions between this compound and other receptors and ion channels, in order to improve the interpretation of experimental results.

Scientific Research Applications

6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is commonly used in scientific research to investigate the role of glutamate receptors in various neurological disorders and diseases. It has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures.

properties

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-12-11(18(19)20)13(16-8-15-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCYJZSHTZUFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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